molecular formula C14H21NO3S B10977782 4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B10977782
M. Wt: 283.39 g/mol
InChI Key: BQQLBQNADUZXBI-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine is an organic compound with the molecular formula C12H17NO3S It is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dimethylphenyl)sulfonyl]morpholine
  • 4-[(2,4-Dimethylphenyl)sulfonyl]piperidine
  • 4-[(2,4-Dimethylphenyl)sulfonyl]thiomorpholine

Uniqueness

4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine is unique due to the presence of both the sulfonyl group and the dimethyl-substituted morpholine ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C14H21NO3S/c1-10-5-6-14(11(2)7-10)19(16,17)15-8-12(3)18-13(4)9-15/h5-7,12-13H,8-9H2,1-4H3

InChI Key

BQQLBQNADUZXBI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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